Ac-Cys(1)-DL-His-Ala-DL-Val-Cys(1)-NH2
Description
Structure and Synthesis Ac-Cys(1)-DL-His-Ala-DL-Val-Cys(1)-NH2 is a synthetic hexapeptide characterized by a terminal acetyl group (Ac) at the N-terminus and an amide group (NH2) at the C-terminus. The sequence includes two cysteine residues (Cys) at positions 1 and 6, flanking a central DL-histidine (His), alanine (Ala), and DL-valine (Val) motif. The cysteine thiol (-SH) groups are critical for metal coordination, suggesting applications in chelation or metallodrug design .
Properties
IUPAC Name |
(4R,10S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14?,15-,16-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVLRGLGWNWPSS-ZHVBFISDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N8O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties
- Molecular Weight : ~600–700 Da (estimated).
- Metal-Binding Capacity : The two cysteine residues enable coordination with soft metals (e.g., Cd²⁺, Zn²⁺, Cu⁺).
- Stability : Acetylation and amidation enhance proteolytic stability, though the linear structure may limit thermodynamic robustness compared to cyclic peptides.
Metallothioneins (MTs)
Structural and Functional Contrasts
Research Findings
- MTs form adamantane-like metal-thiolate clusters, enabling high-capacity metal sequestration, whereas Ac-Cys...NH2 lacks such structural complexity .
- Kinetic studies show MTs release metals more slowly due to cooperative binding, while synthetic peptides like Ac-Cys...NH2 exhibit faster metal exchange, advantageous for targeted delivery .
Phytochelatins (PCs)
Key Differences
| Property | Ac-Cys...NH2 | Phytochelatins (PCs) |
|---|---|---|
| Backbone | Linear peptide with mixed D/L-amino acids | (γ-Glu-Cys)ₙ-Gly (n=2–11) |
| Metal Specificity | Binds Cd²⁺, Zn²⁺ | Preferentially binds Cd²⁺, As³⁺ |
| Biosynthesis | Synthetic | Enzymatically synthesized in plants |
| Applications | Biomedical research | Environmental remediation (e.g., hyperaccumulator plants) |
Research Insights
- PCs rely on γ-glutamyl linkages for flexibility and metal-sulfide quantum crystallite formation, a feature absent in Ac-Cys...NH2. This limits the latter’s ability to form stable metal-sulfide complexes .
Comparative Analysis
| Property | Ac-Cys...NH2 | Cyclic Cys-Containing Peptides |
|---|---|---|
| Structure | Linear | Cyclic (disulfide or lactam bridges) |
| Metal Affinity | Moderate (Kd ~10⁻⁶ M for Cd²⁺) | High (Kd ~10⁻⁹ M for Cd²⁺) |
| Proteolytic Stability | Moderate (protected termini) | High (resistance to exo-/endopeptidases) |
| Applications | Basic metal-chelation studies | Drug delivery, MRI contrast agents |
Experimental Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
